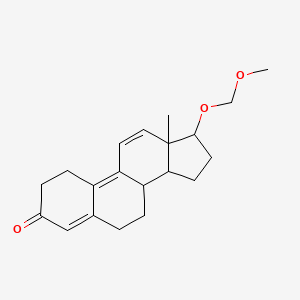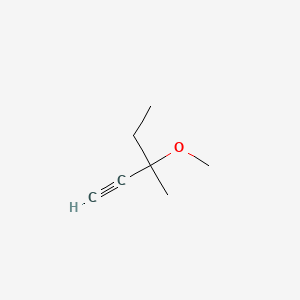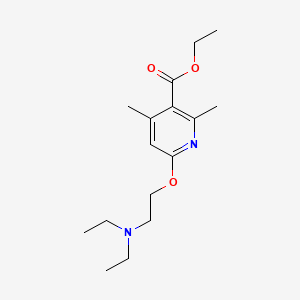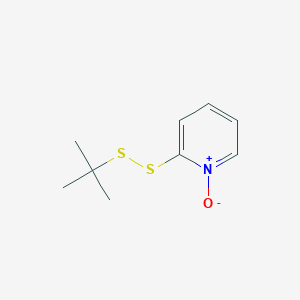![molecular formula C19H15N3O2 B14708669 (Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol CAS No. 15399-09-4](/img/structure/B14708669.png)
(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol is a complex organic compound with the molecular formula C19H15N3O2 and a molecular weight of 317.347 g/mol . This compound is characterized by its unique structure, which includes a phenyl group, a pyridin-2-yl group, and a methanol moiety connected through imino and amino-oxy linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in a solvent such as methanol under reflux conditions at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale batch reactions using similar conditions to those described for laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl and pyridin-2-yl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.
Applications De Recherche Scientifique
(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-(phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
Uniqueness
(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol is unique due to its combination of phenyl, pyridin-2-yl, and methanol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
15399-09-4 |
|---|---|
Formule moléculaire |
C19H15N3O2 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
[[phenyl(pyridin-2-yl)methylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C19H15N3O2/c23-19(21-16-11-5-2-6-12-16)24-22-18(15-9-3-1-4-10-15)17-13-7-8-14-20-17/h1-14H,(H,21,23) |
Clé InChI |
FNWSGRZAEJCCPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















